![molecular formula C16H13N3O B7549555 4-[(E)-2-pyridin-4-ylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one](/img/structure/B7549555.png)
4-[(E)-2-pyridin-4-ylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-2-pyridin-4-ylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one is a chemical compound that belongs to the class of benzodiazepines. It is commonly referred to as PBD, and its chemical formula is C18H15N3O. This compound has gained significant attention in scientific research due to its unique structural and functional properties.
作用机制
The mechanism of action of PBD is not fully understood, but it is believed to involve the interaction with DNA and RNA. PBD has a planar structure, which allows it to intercalate into the base pairs of nucleic acids. This interaction can cause structural changes in the DNA and RNA, which can affect their function. PBD has also been shown to inhibit the activity of topoisomerases, which are enzymes that are involved in DNA replication and transcription.
Biochemical and Physiological Effects:
PBD has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the mitochondrial pathway. PBD has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Moreover, PBD has been shown to have anti-inflammatory and anti-oxidant properties, which can be beneficial for the treatment of various diseases.
实验室实验的优点和局限性
PBD has several advantages for lab experiments. It is easy to synthesize and purify, and its fluorescent properties make it a useful tool for imaging and detection. However, PBD has some limitations as well. It has low water solubility, which can affect its bioavailability and cellular uptake. Moreover, PBD can undergo photobleaching, which can limit its application in long-term experiments.
未来方向
There are several future directions for the research on PBD. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer, bacterial and fungal infections, and inflammatory diseases. Another direction is to explore its application in the development of functional materials, such as sensors, catalysts, and drug delivery systems. Moreover, the structural modification of PBD can lead to the development of new compounds with improved properties and activities.
Conclusion:
In conclusion, PBD is a unique and versatile compound that has gained significant attention in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The research on PBD has the potential to lead to the development of new materials and therapies for various diseases.
合成方法
The synthesis of PBD involves the condensation reaction between pyridine-4-carbaldehyde and 1,3-diaminobenzene in the presence of acetic acid and glacial acetic acid. The reaction proceeds under reflux for several hours, and the product is obtained by recrystallization from ethanol. The purity of the product is confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学研究应用
PBD has been extensively studied for its potential application in various fields of scientific research. It has been used as a fluorescent probe for the detection of metal ions, such as copper, zinc, and mercury. PBD is also used as a ligand for the synthesis of metal complexes, which have been investigated for their catalytic and biological activities. Moreover, PBD has been used as a building block for the synthesis of various functional materials, such as polymers, nanoparticles, and supramolecular assemblies.
属性
IUPAC Name |
4-[(E)-2-pyridin-4-ylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c20-16-11-13(6-5-12-7-9-17-10-8-12)18-14-3-1-2-4-15(14)19-16/h1-10H,11H2,(H,19,20)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQZMETZADSNTI-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CC=CC=C2NC1=O)C=CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=NC2=CC=CC=C2NC1=O)/C=C/C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

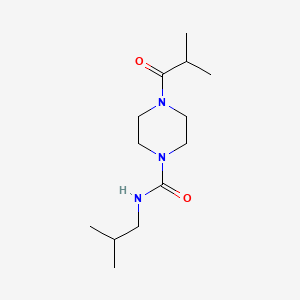
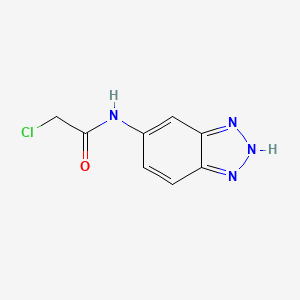
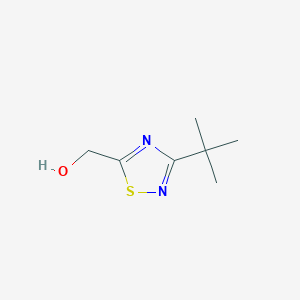
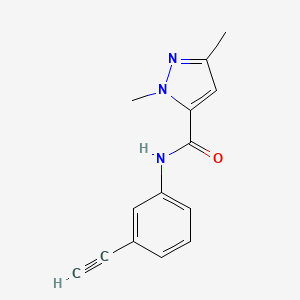
![2-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7549499.png)
![[2-bromo-4-[(E)-3-(2-bromo-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B7549514.png)
![4-[[[2-(Trifluoromethyl)phenyl]sulfonylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B7549522.png)


![[2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] (E)-3-(3-ethoxy-4-propoxyphenyl)prop-2-enoate](/img/structure/B7549548.png)
![3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol](/img/structure/B7549560.png)
![2-[1-(5-Phenyl-1,3-thiazol-2-yl)piperidin-4-yl]ethanol](/img/structure/B7549564.png)
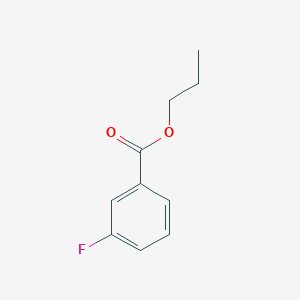
![[bis[(2-methyl-5-propan-2-ylcyclohexyl)oxy]phosphoryl-pyridin-3-ylmethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7549568.png)